2-Amino-1-(2,5-difluorophenyl)propan-1-one
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H9F2NO |
|---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
2-amino-1-(2,5-difluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H9F2NO/c1-5(12)9(13)7-4-6(10)2-3-8(7)11/h2-5H,12H2,1H3 |
InChI Key |
SKGGWVIKRIVLCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)F)F)N |
Origin of Product |
United States |
Amino Group Modifications:the Nature of the Substituent on the Terminal Nitrogen Atom is Arguably the Most Critical Factor in Determining the Mechanism of Action.nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms. For 2-Amino-1-(2,5-difluorophenyl)propan-1-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of its proton (¹H) and carbon (¹³C) nuclei.
High-resolution ¹H and ¹³C NMR spectra provide foundational information about the number and types of protons and carbons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, with electronegative atoms like fluorine and oxygen causing shifts to higher frequency (downfield).
The ¹H NMR spectrum is expected to show distinct signals for the methyl group, the methine proton adjacent to the amino group, the amino protons, and the three aromatic protons on the difluorophenyl ring. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, reveal the number of neighboring protons.
The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts help differentiate between aliphatic carbons, aromatic carbons, and the carbonyl carbon. Fluorine-carbon coupling (J-coupling) can also be observed, providing further structural confirmation.
Illustrative ¹H NMR Data (Predicted)
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Assignment |
|---|---|---|---|---|
| H-3 | 1.4 - 1.6 | Doublet (d) | ~7.0 | Protons of the methyl group (-CH₃) |
| H-2 | 4.8 - 5.0 | Quartet (q) | ~7.0 | Methine proton (-CH) |
| NH₂ | 2.0 - 3.5 | Broad Singlet (br s) | - | Amino group protons (-NH₂) |
Illustrative ¹³C NMR Data (Predicted)
| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |
|---|---|---|
| C-3 | 16 - 20 | Methyl carbon (-CH₃) |
| C-2 | 55 - 60 | Methine carbon (-CH) |
| C-1' | 118 - 122 (d, JCF ≈ 25 Hz) | Aromatic carbon (C-F) |
| C-2' | 160 - 164 (d, JCF ≈ 250 Hz) | Aromatic carbon (C-F) |
| C-3' | 119 - 123 (dd) | Aromatic carbon |
| C-4' | 120 - 124 (dd) | Aromatic carbon |
| C-5' | 158 - 162 (d, JCF ≈ 250 Hz) | Aromatic carbon (C-F) |
| C-6' | 117 - 121 (dd) | Aromatic carbon |
Note: Predicted chemical shifts and coupling constants are based on general principles of NMR spectroscopy and data for structurally related compounds. Actual experimental values may vary. uobasrah.edu.iqresearchgate.netchemconnections.org
To unequivocally confirm the assignments made from 1D NMR and establish the connectivity of the molecular framework, advanced 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a key correlation (cross-peak) would be observed between the methine proton (H-2) and the methyl protons (H-3), confirming the propane (B168953) backbone. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique would definitively link the proton signals to their corresponding carbon signals in the table above, for instance, connecting the H-2 quartet to the C-2 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for piecing together the molecular structure. For example, correlations would be expected from the methyl protons (H-3) to the methine carbon (C-2) and the carbonyl carbon (C=O). Similarly, the methine proton (H-2) should show a correlation to the carbonyl carbon and carbons of the aromatic ring, confirming the connection of the propanone chain to the difluorophenyl group. mdpi.comnih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is vital for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.
HR-MS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (molecular formula C₉H₁₀F₂NO), the exact mass of the protonated molecule ([M+H]⁺) can be calculated and compared to the experimentally measured value to confirm the formula.
Molecular Formula: C₉H₁₀F₂NO
Calculated Monoisotopic Mass: 185.0698 g/mol
Expected [M+H]⁺ Ion (C₉H₁₁F₂NO⁺): 186.0776 m/z
An experimental HR-MS result matching this calculated value to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While amino ketones can sometimes be thermally labile, GC-MS analysis is common for cathinone-type compounds. researchgate.netmdpi.com The resulting mass spectrum is characterized by the molecular ion (M⁺) and a series of fragment ions produced by electron ionization. The fragmentation pattern serves as a chemical fingerprint.
The most characteristic fragmentation for this molecule involves alpha-cleavage, the breaking of the bond between the carbonyl group and the adjacent chiral carbon (C1-C2). This leads to the formation of a stable acylium ion.
Illustrative GC-MS Fragmentation Data (Predicted)
| m/z (Predicted) | Ion Identity | Fragmentation Pathway |
|---|---|---|
| 185 | [M]⁺ | Molecular Ion |
| 141 | [C₇H₃F₂O]⁺ | Cleavage of the C1-C2 bond, loss of the aminopropyl radical, forming the 2,5-difluorobenzoyl cation. |
The 2,5-difluorobenzoyl cation at m/z 141 is expected to be a highly abundant and diagnostic peak in the electron ionization mass spectrum. youtube.com
LC-MS/MS is a highly sensitive and selective technique ideal for detecting and quantifying compounds in complex matrices like biological fluids. researchgate.netmdpi.com The compound is first ionized, typically by electrospray ionization (ESI) to form the protonated molecule [M+H]⁺ (m/z 186.1). This "precursor ion" is then selected and fragmented via collision-induced dissociation (CID) to produce a series of "product ions." researchgate.netnih.gov
The fragmentation pattern in LC-MS/MS can differ from GC-MS but often provides complementary structural information. Common fragmentation pathways include the neutral loss of water or ammonia (B1221849) and cleavage of the side chain.
Illustrative LC-MS/MS Fragmentation Data (Predicted)
| Transition | Collision Energy | Description |
|---|---|---|
| 186.1 → 169.1 | Low | Precursor ion loses ammonia (NH₃). |
| 186.1 → 141.1 | Moderate | Precursor ion fragments to form the 2,5-difluorobenzoyl cation. |
By monitoring specific precursor-to-product ion transitions (a technique known as Multiple Reaction Monitoring or MRM), LC-MS/MS can achieve excellent selectivity and low limits of detection for the target analyte. researchgate.netresearchgate.net
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations such as stretching and bending. For this compound, the spectrum is expected to be dominated by characteristic absorption bands corresponding to its key structural features.
The primary amine (-NH₂) group would typically exhibit symmetric and asymmetric N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of a strong, sharp absorption band around 1670-1700 cm⁻¹ would be indicative of the carbonyl (C=O) group stretch, a defining feature of the ketone. The aromatic difluorophenyl ring would produce several signals, including C=C stretching bands in the 1450-1620 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. Furthermore, the strong electronegativity of the fluorine atoms gives rise to intense C-F stretching bands, typically found in the 1100-1300 cm⁻¹ range.
Table 1: Predicted FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Primary Amine | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | Phenyl Ring | 3010 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | Propanone Backbone | 2850 - 2960 | Medium |
| C=O Stretch | Ketone | 1670 - 1700 | Strong |
| N-H Bend | Primary Amine | 1580 - 1650 | Medium-Strong |
| C=C Stretch | Phenyl Ring | 1450 - 1620 | Medium, Multiple Bands |
Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would clearly show the aromatic ring vibrations, which often produce strong and sharp signals. nih.govresearchgate.net The symmetric C-C backbone stretching of the propanone chain would also be more prominent than in the FTIR spectrum.
This technique is highly effective for discriminating between positional isomers of substituted cathinones. nih.govojp.gov Therefore, Raman spectroscopy would be crucial in confirming the 2,5-difluoro substitution pattern on the phenyl ring, as the vibrational modes of the ring are sensitive to the positions of the substituents. The carbonyl (C=O) stretch is also observable in Raman spectra, typically in a similar region as in FTIR. researchgate.net
X-ray Crystallography
A single-crystal X-ray diffraction analysis of this compound would reveal its exact molecular geometry. The analysis would confirm the planarity of the 2,5-difluorophenyl ring and determine the precise bond lengths and angles for the entire molecule. Key structural parameters include the torsion angle between the plane of the phenyl ring and the carbonyl group, which influences the molecule's electronic properties. The stereochemistry at the chiral alpha-carbon (the carbon atom adjacent to the carbonyl group, bonded to the amino group) would also be unambiguously determined.
The way molecules arrange themselves in a crystal is governed by a network of intermolecular forces. In the solid state of this compound, the primary and most significant interaction is expected to be hydrogen bonding. The amino group (-NH₂) serves as a hydrogen bond donor, while the keto-oxygen atom is a strong hydrogen bond acceptor. These interactions would likely link the molecules into chains or dimers.
Table 2: Potential Intermolecular Interactions in the Crystal Structure
| Interaction Type | Donor | Acceptor | Description |
|---|---|---|---|
| Hydrogen Bond | N-H (Amine) | C=O (Ketone) | The primary interaction governing crystal packing, likely forming chains or dimers. |
| C-H···F Interaction | C-H (Aromatic/Aliphatic) | C-F (Fluorine) | Weak hydrogen bonds that contribute to the stability of the lattice. rsc.org |
| π–π Stacking | Phenyl Ring | Phenyl Ring | Attraction between the electron clouds of adjacent aromatic rings. |
Comprehensive Spectroscopic Data Integration for Definitive Elucidation
The definitive structural elucidation of this compound is achieved by integrating data from multiple spectroscopic techniques. Vibrational spectroscopy (FTIR and Raman) confirms the presence of all key functional groups (amine, ketone, difluorophenyl ring) and provides a unique molecular fingerprint. nih.gov Single-crystal X-ray diffraction provides the ultimate proof of structure by mapping the precise three-dimensional atomic arrangement, confirming connectivity, conformation, and the detailed nature of intermolecular interactions that define the crystal lattice. mdpi.com Together, these methods provide a comprehensive and unambiguous characterization of the compound's chemical identity and solid-state structure.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (DFT, TD-DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT methods calculate the electron density of a system to determine its energy and other properties. Time-Dependent DFT (TD-DFT) is an extension used to investigate the excited states of molecules, making it invaluable for predicting UV-Vis spectra. researchgate.net
Geometry Optimization and Conformational Analysis
Geometry optimization is the process of finding the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 2-Amino-1-(2,5-difluorophenyl)propan-1-one, which has several rotatable bonds, this process is crucial.
Conformational analysis involves exploring the different spatial arrangements (conformers) of the molecule and determining their relative energies. This is often achieved by systematically rotating dihedral angles and performing geometry optimization on each resulting structure. nih.gov Studies on similar molecules, such as 2-amino-1-propanol, have shown that multiple stable conformers can exist in the gas phase, and their relative populations are determined by their energies. researchgate.net A full analysis of the title compound would identify the most stable conformer(s) by comparing their calculated energies, which is essential for accurately predicting other molecular properties. nih.govscholaris.ca
Electronic Structure Analysis (HOMO-LUMO) and Energy Gaps
The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which an electron is most easily removed, relating to the molecule's ability to donate electrons (nucleophilicity). The LUMO is the orbital to which an electron is most easily added, indicating its ability to accept electrons (electrophilicity). researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical stability and reactivity. schrodinger.com A large energy gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. schrodinger.comscience.gov This energy gap can also be used to predict the wavelength of light a molecule will absorb in its electronic spectrum. schrodinger.com For related compounds, DFT calculations have been used to determine these energy levels and correlate them with molecular properties. materialsciencejournal.org
Table 1: Illustrative Frontier Orbital Energies and Related Parameters (Hypothetical) This table is a hypothetical representation of data that would be generated from a DFT calculation for the title compound.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.3 | LUMO - HOMO Energy Difference |
Vibrational Frequency Calculations and Spectral Prediction
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. After geometry optimization finds a stable structure (a minimum on the potential energy surface), a frequency calculation confirms it is a true minimum (no imaginary frequencies) and provides the frequencies and intensities of the vibrational modes. researchgate.net
These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. Each peak in the IR or Raman spectrum corresponds to a specific type of molecular vibration, such as the stretching or bending of bonds (e.g., C=O stretch, N-H bend, C-F stretch). DFT calculations have shown excellent agreement with experimental spectra for a wide range of organic molecules. researchgate.net
Tautomeric Stability and Energetic Analysis
Tautomers are isomers of a compound that differ in the position of a proton and a double bond. For this compound, the primary tautomeric equilibrium would be between the keto form (as named) and the enol form.
Computational methods can be used to calculate the relative energies and stabilities of these different tautomers. mdpi.com By optimizing the geometry of each tautomer and calculating its total electronic energy, one can predict which form is more stable and therefore more abundant under equilibrium conditions. researchgate.net The inclusion of solvent effects in these calculations is often crucial, as the polarity of the environment can significantly influence tautomeric preferences. mdpi.com
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. researchgate.net It plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential values.
Identification of Chemical Reactivity Sites and Electrophilic/Nucleophilic Regions
The MEP map is invaluable for predicting chemical reactivity. walisongo.ac.id
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and represent nucleophilic centers. In the title compound, the oxygen atom of the carbonyl group and the nitrogen of the amino group would be expected to be in these regions. researchgate.net
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and represent electrophilic centers. The hydrogen atoms of the amino group and the carbon atom of the carbonyl group are likely to be in these positive regions. walisongo.ac.id
Green Regions: Represent areas of neutral or near-zero potential.
By analyzing the MEP map, chemists can predict how the molecule will interact with other reagents, identifying the most likely sites for hydrogen bonding, electrophilic addition, or nucleophilic substitution. researchgate.netwalisongo.ac.id
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry used to predict the reactivity and kinetic stability of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A larger gap generally implies higher stability and lower chemical reactivity.
Prediction of Chemical Selectivity and Reactivity
In a hypothetical FMO analysis of this compound, the distribution of the HOMO and LUMO densities across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. The HOMO is typically localized on electron-rich regions, making them susceptible to electrophilic attack, while the LUMO is found in electron-deficient areas, which are prone to nucleophilic attack. This information is critical for predicting how the molecule will interact with other chemical species and for understanding its reaction mechanisms. Without specific studies, the exact locations of the HOMO and LUMO and the precise energy gap for this compound remain undetermined.
Natural Bond Orbital (NBO) Analysis
Investigation of Intramolecular Charge Transfer and Stability
An NBO analysis of this compound would quantify the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals. The stabilization energies associated with these donor-acceptor interactions, particularly those involving lone pairs and antibonding orbitals, would reveal the extent of intramolecular charge transfer. These interactions play a significant role in stabilizing the molecular structure. The analysis would also provide the natural atomic charges on each atom, offering a more detailed picture of the charge distribution than simpler methods. However, specific stabilization energies and charge values for this molecule are not available in the literature.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein receptor. These methods are essential in drug discovery and molecular biology for understanding the potential biological activity of a compound.
Prediction of Binding Interactions with Specific Molecular Targets (in vitro)
Molecular docking simulations would involve placing the 3D structure of this compound into the binding site of a specific protein target. The simulation would then predict the preferred binding orientation and affinity of the molecule. The results are often expressed as a binding energy or docking score, which indicates the strength of the interaction. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. Without published docking studies for this specific compound, its potential binding modes and affinities with any molecular targets are unknown.
Elucidation of Molecular Determinants for Ligand-Protein Recognition
Following molecular docking, molecular dynamics simulations could be employed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide a more realistic picture of the interactions in a solvated environment and can help to elucidate the key molecular determinants for ligand-protein recognition. This includes identifying the specific amino acid residues in the protein that are crucial for binding and understanding the conformational changes that may occur upon ligand binding. Such detailed insights are currently unavailable for this compound.
Prediction of Related Molecular Properties
Computational chemistry provides valuable insights into the molecular properties of compounds, offering predictions that guide further research and application. For this compound, several key molecular properties have been determined through theoretical calculations. These descriptors are crucial for understanding the compound's behavior in biological and chemical systems.
Non-Linear Optical (NLO) Properties: While specific experimental or computational studies on the non-linear optical (NLO) properties of this compound are not extensively documented in the current literature, the molecular structure suggests potential for NLO activity. NLO materials feature a nonlinear response to an applied electric field, a property that is often associated with molecules possessing both an electron-donating group (the amino group) and an electron-withdrawing group connected through a π-conjugated system (the difluorophenyl ring). This intramolecular charge transfer can lead to a large molecular hyperpolarizability, a key requirement for NLO materials. Further computational analysis, such as Density Functional Theory (DFT) calculations, would be necessary to quantify the hyperpolarizability and predict the NLO response of this specific compound.
Topological Polar Surface Area (TPSA), LogP, and Hydrogen Bond Descriptors: These properties are fundamental in medicinal chemistry for predicting a molecule's pharmacokinetic profile, including its absorption and membrane permeability. The Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. chemscene.com It is a good predictor of drug transport properties. LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's lipophilicity. Hydrogen bond descriptors quantify the potential for forming hydrogen bonds, which influences solubility and binding interactions.
Calculated values for these properties for this compound are summarized in the table below.
| Property | Predicted Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 43.09 Ų chemscene.com |
| LogP | 1.4947 chemscene.com |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
Theoretical Assessment of Physicochemical Parameters
The fundamental physicochemical parameters of a compound are derived from its atomic composition and structure. Computational methods provide precise theoretical values for these properties. For this compound, these parameters have been calculated as follows.
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₉F₂NO |
| Molecular Weight | 185.17 g/mol |
| Heavy Atom Count | 13 |
| Rotatable Bond Count | 2 |
| Complexity | 221 |
Solvent Effects on Electronic and Reactivity Properties
The presence of a carbonyl group (C=O), an amino group (-NH₂), and a difluorophenyl ring makes the molecule susceptible to solvent interactions. The electronic absorption spectrum of the compound is expected to exhibit shifts in response to solvent polarity. researchgate.net
Polar Protic Solvents: Solvents like ethanol (B145695) or water can act as both hydrogen bond donors and acceptors. They can form hydrogen bonds with the lone pair of electrons on the carbonyl oxygen and the amino nitrogen, as well as donate hydrogen bonds to the fluorine atoms. Such interactions can stabilize the ground state and excited state of the molecule to different extents, typically leading to shifts in the absorption maxima of n→π* and π→π* transitions. nih.gov
Polar Aprotic Solvents: Solvents such as DMSO or acetonitrile (B52724) can engage in dipole-dipole interactions. The polarity and polarizability of these solvents can induce shifts in the electronic spectra, a phenomenon often analyzed using Kamlet-Taft parameters. researchgate.net
Nonpolar Solvents: In nonpolar solvents like hexane, solvent-solute interactions are minimal, and the electronic spectrum would be closest to that of the gas phase.
Biochemical and Pharmacological Research Perspectives in Vitro and Mechanistic Focus
Enzyme Inhibition and Activation Studies
The interaction of substituted cathinones with enzyme systems is a critical aspect of their pharmacological profile, influencing their metabolism and potential for drug-drug interactions.
Studies on the parent compound, cathinone (B1664624), reveal interactions with key drug-metabolizing enzymes. Specifically, cathinone has been shown to inhibit several Cytochrome P450 (CYP) enzymes. Research indicates that cathinone reversibly inhibits CYP1A2, CYP2A6, and CYP3A5 through a mixed mode of non-competitive and uncompetitive inhibition. nih.gov This suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing the enzyme's metabolic activity. nih.gov The inhibition constants (Ki) highlight a moderate potential for interaction. nih.gov
Given their structural similarity to endogenous monoamines, substituted cathinones are also plausible substrates or inhibitors for Monoamine Oxidase (MAO), the enzyme responsible for degrading neurotransmitters like dopamine (B1211576) and serotonin (B10506). dovepress.comnih.gov Inhibition of MAO could lead to increased synaptic levels of these neurotransmitters, complementing the effects of transporter inhibition. MAO inhibitors are classified into MAO-A and MAO-B selective agents, which are therapeutic targets for depression and neurodegenerative diseases, respectively. nih.gov
Table 2: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Cathinone
| Enzyme | Inhibition Mode | Ki (µM) |
| CYP1A2 | Mixed | 57.12 |
| CYP2A6 | Mixed | 13.75 |
| CYP3A5 | Mixed | 23.57 |
Data sourced from Al-Habori et al., 2021. nih.gov
Structure-Activity Relationship (SAR) Studies on Molecular Interactions
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of cathinone derivatives influences their biological effects. researchgate.net Key structural features, including stereochemistry and substitutions on the aromatic ring, significantly impact their interaction with molecular targets. nih.govresearchgate.net
The addition of halogen atoms, such as fluorine, to the phenyl ring of the cathinone scaffold is a common modification that significantly alters pharmacological activity. nih.gov Fluorine's small size and high electronegativity can influence a molecule's binding affinity, metabolic stability, and ability to cross the blood-brain barrier. nih.govnih.gov
In the context of cathinones, aryl substitution generally modulates the compound's potency and selectivity profile across the monoamine transporters. nih.gov Studies comparing different fluorinated methcathinones (FMCs) show that the position of the fluorine atom is critical. For instance, 4-FMC and 3-FMC both substitute for the stimulus effects of cocaine and methamphetamine in animal models, indicating shared mechanisms of action. dea.gov The presence of fluorine at the 2 and 5 positions on the phenyl ring of 2-Amino-1-(2,5-difluorophenyl)propan-1-one would be expected to create a unique electronic and steric profile, likely resulting in a distinct affinity and selectivity pattern for DAT, NET, and SERT compared to mono-fluorinated or non-fluorinated analogs.
The cathinone structure contains a chiral center at the alpha-carbon (the carbon atom adjacent to the amino group), meaning it exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-. Stereochemistry plays a pivotal role in the biological activity of these compounds. nih.gov
Across a wide range of cathinone derivatives, including cathinone itself, methcathinone, and MDPV, the (S)-enantiomer is consistently found to be the more potent isomer. nih.govnih.govmdpi.com This stereoselectivity is evident in both in vitro and in vivo studies. For example, in assays of dopamine transporter (DAT) uptake inhibition, (S)-MDPV was found to be 180-fold more potent than (R)-MDPV. nih.gov Similarly, the (S)-enantiomer of mephedrone (B570743) is a significantly more potent serotonin releaser than the (R)-enantiomer. nih.gov This pronounced difference in activity suggests that the three-dimensional arrangement of the molecule is critical for optimal engagement with the binding pocket of the monoamine transporters. It is therefore highly probable that the (S)-enantiomer of this compound is substantially more active at its biological targets than the (R)-enantiomer.
Table 3: Comparison of Enantiomer Potency for MDPV at the Dopamine Transporter (DAT)
| Enantiomer | DAT Uptake Inhibition IC50 (nM) |
| (S)-(+)-MDPV | 2.13 |
| (R)-(-)-MDPV | 382.80 |
| Racemic (±)-MDPV | 4.85 |
Data sourced from Kolanos et al., 2015, as cited in Glennon & Dukat, 2017. nih.gov
Limited In Vitro Research Data Available for this compound
Initial investigations into the biochemical and pharmacological profile of this compound reveal a notable scarcity of dedicated in vitro research studies. A comprehensive search of publicly available scientific literature did not yield specific data on the general biological response of this compound in controlled in vitro systems. Consequently, detailed research findings and data tables outlining its specific interactions with biological targets are not available at this time.
Scientific inquiry into novel psychoactive substances often involves the characterization of their effects on various cellular and molecular targets. This typically includes assessing their affinity for and activity at monoamine transporters (such as those for dopamine, norepinephrine (B1679862), and serotonin) and various central nervous system receptors. Such studies are crucial for understanding the mechanistic basis of a compound's pharmacological effects.
While research exists for structurally related compounds, including other substituted cathinones and phenethylamine (B48288) derivatives, direct extrapolation of these findings to this compound is not scientifically valid. Minor alterations in the chemical structure, such as the position and nature of halogen substituents on the phenyl ring, can significantly alter a compound's pharmacological profile.
The lack of specific in vitro data for this compound underscores a gap in the current scientific literature. Future research would be necessary to elucidate its biochemical and pharmacological properties.
Metabolic Pathways and Biotransformation Studies in Vitro and in Silico
Identification of In Vitro Metabolites
In vitro studies using human liver microsomes and hepatocytes are standard methods to identify the metabolites of new psychoactive substances. For synthetic cathinones, the primary metabolic reactions observed are N-demethylation, reduction of the β-keto group to the corresponding alcohol, and hydroxylation of the aromatic ring. nih.govcatbull.com These biotransformations result in a variety of metabolites, some of which may retain pharmacological activity.
Based on the metabolism of analogous compounds, the expected in vitro metabolites of 2-Amino-1-(2,5-difluorophenyl)propan-1-one would likely include:
N-desmethyl metabolite: Formed by the removal of the methyl group from the amine.
β-keto reduced metabolite: The ketone group is reduced to a hydroxyl group, forming the corresponding alcohol.
Aromatic hydroxylation metabolite: A hydroxyl group is introduced onto the difluorophenyl ring.
Further oxidation of the tolyl moiety to alcohols and carboxylic acids has also been observed for some cathinone (B1664624) derivatives. nih.govcatbull.com
Below is a table summarizing the potential Phase I metabolites identified through in vitro studies of similar synthetic cathinones.
| Metabolic Reaction | Resulting Metabolite | Commonly Observed In |
| N-demethylation | Primary amine | Mephedrone (B570743), Butylone |
| β-keto reduction | Alcohol | Mephedrone, 4-MPD, 4F-PHP |
| Aromatic hydroxylation | Hydroxylated cathinone | Mephedrone, 4/3-methylmethcathinone |
| Alkyl hydroxylation | Hydroxylated side chain | α-PHP |
Enzymatic Biotransformation Mechanisms and Involved Enzymes
The biotransformation of synthetic cathinones is primarily mediated by cytochrome P450 (CYP) enzymes for Phase I reactions, followed by uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) for Phase II conjugation.
Glucuronidation is a major Phase II metabolic pathway that increases the water solubility of xenobiotics, facilitating their excretion. wikipedia.orgnih.gov This process involves the transfer of glucuronic acid from uridine diphosphate (B83284) glucuronic acid (UDPGA) to a substrate, catalyzed by UGTs. wikipedia.org For cathinone derivatives, glucuronide conjugates of the parent compound and its Phase I metabolites are commonly formed. mdpi.comresearchgate.net The hydroxylated metabolites are particularly susceptible to glucuronidation. While not always the most predominant pathway, the formation of glucuronide conjugates is a significant route of elimination for many psychoactive substances. washington.edu
Sulfation is another important Phase II conjugation reaction where a sulfonate group is transferred to a substrate, catalyzed by SULTs. Similar to glucuronidation, sulfation increases the hydrophilicity of metabolites, aiding in their clearance. For aromatic compounds, sulfation can be a competing pathway with glucuronidation. capes.gov.br Studies on related flavonoids have shown that sulfation can be a major metabolic route in humans. nih.gov It is plausible that the hydroxylated metabolites of this compound also undergo sulfation.
The primary enzymes involved in the metabolism of cathinone-like substances are summarized in the table below.
| Metabolic Phase | Enzyme Family | Specific Enzymes Implicated |
| Phase I | Cytochrome P450 (CYP) | CYP2D6, CYP1A2, CYP2A6, CYP3A5 |
| Phase II | UDP-glucuronosyltransferases (UGT) | Various UGT isoforms |
| Phase II | Sulfotransferases (SULT) | Various SULT isoforms |
It has been reported that CYP2D6 is a key enzyme in the Phase I metabolism of mephedrone. researchgate.netnih.gov Cathinone itself has been shown to inhibit CYP1A2, CYP2A6, and CYP3A5 in vitro. nih.gov
Computational Prediction of Metabolic Fate
In silico tools are increasingly used to predict the metabolism of new psychoactive substances, providing valuable information before extensive in vitro and in vivo studies are conducted. news-medical.net Several software programs can predict the sites of metabolism and the likely metabolites of a compound. A comparative study of different prediction tools (GLORYx, BioTransformer 3.0, SyGMa, and MetaTrans) for new psychoactive substances, including cathinones, found that no single tool was completely comprehensive, but a combination of tools could identify key biomarkers. researchgate.net For instance, SyGMa was noted for predicting a large number of metabolites, while BioTransformer was effective for Phase I reactions and GLORYx uniquely identified glutathione (B108866) conjugation. researchgate.net
For this compound, these computational models would likely predict metabolism at the N-methyl group, the β-keto group, and the aromatic ring, consistent with the expected pathways based on structurally related compounds.
Synthesis of Stable Isotope Labeled Analogs for Metabolic Research
Stable isotope labeling is a powerful technique used in metabolic research to trace the fate of a drug and its metabolites. hwb.gov.in The use of deuterium (B1214612) (²H) labeled compounds, in conjunction with mass spectrometry, allows for the unambiguous identification and quantification of metabolites in complex biological matrices. mdpi.com
While a specific synthesis for deuterium-labeled this compound has not been described in the available literature, general methods for the introduction of deuterium into organic molecules are well-established. These methods include:
Reductive amination with a deuterium source: To label the amine or adjacent positions.
Metal-catalyzed H-D exchange: Using a deuterium source like D₂O to replace hydrogen atoms on the aromatic ring or other positions. mdpi.com
Reduction of a suitable precursor with a deuterated reducing agent: For example, using sodium borodeuteride to reduce a ketone to a deuterium-labeled alcohol. nih.gov
These synthetic strategies could be adapted to produce stable isotope-labeled analogs of this compound for use in detailed metabolic studies.
Advanced Analytical Methodologies for Research and Profiling
Development of Chromatographic Methods for Complex Matrices
The detection and quantification of 2-Amino-1-(2,5-difluorophenyl)propan-1-one in complex matrices, such as biological fluids or illicit drug seizures, require robust chromatographic methods. Both liquid chromatography (LC) and gas chromatography (GC) are employed, often coupled with mass spectrometry (MS) for definitive identification. azolifesciences.com The development of these methods focuses on achieving high resolution, sensitivity, and specificity, minimizing interference from matrix components. azolifesciences.com
For polar and thermally labile compounds like amino ketones, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are often the methods of choice. azolifesciences.com Techniques such as reversed-phase LC (RPLC) and hydrophilic interaction liquid chromatography (HILIC) can be utilized. HILIC, in particular, is well-suited for separating highly polar compounds. azolifesciences.com Gas chromatography requires that the analyte be volatile and thermally stable; therefore, derivatization is often necessary for polar molecules like amino acids to improve their chromatographic behavior and prevent decomposition in the hot injector. mdpi.comresearchgate.net
The performance of chromatographic methods is highly dependent on the careful optimization of numerous parameters. High-Resolution Mass Spectrometry (HRMS) coupled with LC provides high mass accuracy, enabling confident identification of the target analyte.
For LC-HRMS analysis , key parameters are systematically optimized to achieve the best separation and detection. nih.gov This includes the selection of the stationary phase (column), the composition of the mobile phase, and the mass spectrometer settings. mdpi.comlcms.cz The optimization process often involves evaluating different mobile phase modifiers (e.g., formic acid, ammonium (B1175870) formate) to enhance ionization efficiency and improve peak shape. mdpi.com Insufficient column equilibration can lead to retention time shifts and poor reproducibility, making it a critical parameter in method development. nih.gov
Interactive Table 1: Typical Parameters for LC-HRMS Method Optimization
| Parameter | Options & Considerations | Purpose |
|---|---|---|
| Chromatography Column | C18, Phenyl-Hexyl, HILIC | To achieve separation based on polarity. HILIC is suitable for polar compounds. azolifesciences.com |
| Mobile Phase A | Water with additives (e.g., 0.1% Formic Acid, Ammonium Formate) | Controls retention and improves peak shape and ionization. |
| Mobile Phase B | Acetonitrile (B52724), Methanol (B129727) | Elutes compounds from the column. |
| Gradient Elution | Varied % of Mobile Phase B over time | To separate a wide range of compounds with different polarities in a single run. |
| Flow Rate | 0.2 - 0.5 mL/min | Influences separation efficiency and analysis time. |
| Column Temperature | 25 - 40 °C | Affects viscosity of the mobile phase and retention times. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is suitable for polar molecules; positive mode is effective for compounds with amino groups. |
| Mass Analyzer | Orbitrap, TOF | Provides high-resolution mass data for accurate formula determination. |
For GC-MS analysis , optimization focuses on the temperature program, carrier gas flow rate, and, crucially, the derivatization procedure. mdpi.com Derivatization converts the polar amino group into a less polar, more volatile derivative, making the compound suitable for GC analysis. researchgate.net
Interactive Table 2: Typical Parameters for GC-MS Method Optimization
| Parameter | Options & Considerations | Purpose |
|---|---|---|
| Derivatization Agent | MTBSTFA, ECF, PFPA | To increase volatility and thermal stability of the analyte. mdpi.comresearchgate.net |
| GC Column | DB-5MS, HP-5MS (non-polar) | Separation based on boiling point and polarity. |
| Carrier Gas | Helium, Nitrogen | Transports the sample through the column. mdpi.com |
| Injection Mode | Split/Splitless | Splitless mode is used for trace analysis to maximize analyte transfer to the column. mdpi.com |
| Oven Temperature Program | Initial temp, ramp rate, final temp | To separate compounds based on their differing volatilities. |
| Ionization Source | Electron Ionization (EI) | Standard ionization technique that produces repeatable fragmentation patterns for library matching. |
Impurity Profiling and Synthesis Route Elucidation
Impurity profiling is the identification and quantification of all potential impurities in a substance. This is critical as impurities can originate from starting materials, intermediates, by-products, or degradation products. lgcstandards.com Techniques like LC-HRMS are powerful tools for this purpose, as they can detect and help identify unknown compounds based on their accurate mass.
By identifying specific impurities and by-products, analysts can often deduce the chemical reactions used to synthesize the compound. jlu.edu.cn For example, the presence of specific precursor molecules or reagents can point to a particular synthetic pathway. researchgate.netresearchgate.net This information is valuable in forensic chemistry for tracking the origin of illicitly manufactured substances.
Chiral Analytical Separation Techniques
This compound is a chiral molecule, existing as two non-superimposable mirror images called enantiomers. Since enantiomers often have different biological activities, their separation and quantification are crucial. sigmaaldrich.com
Chiral separation is most commonly achieved using HPLC with a Chiral Stationary Phase (CSP). ankara.edu.tr CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. sigmaaldrich.comnih.gov
Common types of CSPs applicable to the separation of amino compounds include:
Polysaccharide-based CSPs: (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used due to their broad applicability.
Macrocyclic antibiotic CSPs: (e.g., teicoplanin) are effective for separating amino acids and related compounds. ankara.edu.tr
Crown ether-based CSPs: These are particularly effective for resolving compounds with primary amino groups. ankara.edu.trresearchgate.net
An alternative approach is pre-column derivatization with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers. researchgate.netnih.gov These diastereomers have different physical properties and can be separated on a standard achiral column (like a C18 column). researchgate.net
Application of Advanced Spectroscopy for Analytical Characterization (e.g., ¹H NMR, ¹³C NMR, IR, MS)
Spectroscopic techniques are used to elucidate and confirm the molecular structure of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule. researchgate.net For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine (CH) proton adjacent to the amino group, the methyl (CH₃) protons, and the amine (NH₂) protons. researchgate.netdocbrown.info The ¹³C NMR spectrum would show separate signals for each unique carbon atom, including the carbonyl carbon, the aromatic carbons (with C-F coupling), and the aliphatic carbons. researchgate.netchemicalbook.comdocbrown.info
Interactive Table 3: Predicted NMR Spectral Features for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR | 7.2 - 7.8 | Multiplets | Aromatic protons (3H) |
| ~4.5 | Quartet | Methine proton (CH) | |
| ~1.5 | Doublet | Methyl protons (CH₃) | |
| Broad singlet | Singlet | Amine protons (NH₂) | |
| ¹³C NMR | ~195 | Singlet | Carbonyl carbon (C=O) |
| 150 - 160 | Doublets (C-F coupling) | Aromatic carbons attached to Fluorine | |
| 115 - 130 | Multiplets | Other aromatic carbons | |
| ~55 | Singlet | Methine carbon (CH) |
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the amine, the C=O stretch of the ketone, C-F stretches from the difluorophenyl group, and C-H stretches from the aliphatic and aromatic parts of the molecule. wayne.edu
Mass Spectrometry (MS): MS provides information about the mass and fragmentation pattern of a molecule. In an Electron Ionization (EI) mass spectrum, the compound would show a molecular ion peak corresponding to its molecular weight (185.17 g/mol ), along with various fragment ions resulting from the cleavage of bonds within the molecule. nih.govnist.gov High-resolution mass spectrometry can determine the exact mass, allowing for the calculation of the elemental formula. chemscene.com
Quantitative Analysis Method Development for Research Applications
Quantitative analysis aims to determine the exact concentration of a substance in a sample. Developing a quantitative method requires careful validation to ensure its accuracy, precision, and reliability. mdpi.com This process typically involves using a validated chromatographic method (LC-MS or GC-MS).
Key steps in quantitative method development include:
Calibration: A calibration curve is constructed by analyzing a series of standards with known concentrations. The response of the instrument is plotted against the concentration to establish a linear relationship.
Validation: The method is validated according to established guidelines. This involves assessing several parameters to prove the method is suitable for its intended purpose.
Interactive Table 4: Key Validation Parameters for Quantitative Methods
| Parameter | Description | Acceptance Criteria |
|---|---|---|
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.99. nih.gov |
| Accuracy | The closeness of the measured value to the true value. Often assessed via recovery studies. | Typically 80-120% recovery. nih.gov |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (%RSD) should be within acceptable limits (e.g., <15%). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interfering peaks at the retention time of the analyte. mdpi.com |
Future Research Directions and Emerging Methodologies
Development of Novel and Sustainable Synthetic Routes
The pursuit of novel synthetic pathways for 2-Amino-1-(2,5-difluorophenyl)propan-1-one is driven by the need for efficiency, cost-effectiveness, and sustainability. Traditional synthetic methods can be resource-intensive, motivating research into greener alternatives. Future work will likely focus on developing catalytic systems and one-pot reactions that minimize waste and energy consumption. nih.govresearchgate.net
Adherence to the principles of green chemistry is becoming a critical aspect of modern pharmaceutical and chemical synthesis. semanticscholar.org For this compound, this involves a shift away from hazardous solvents and reagents towards more environmentally benign alternatives. nih.gov Key areas of development include:
Water-Based Synthesis: Exploring the use of water as a solvent can significantly reduce the environmental impact of the synthesis process. semanticscholar.org
Catalyst Reusability: The development of heterogeneous catalysts that can be easily recovered and reused for multiple reaction cycles is a core tenet of green chemistry. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. researchgate.net
Renewable Feedstocks: Investigating the use of renewable starting materials to decrease reliance on petrochemical sources. researchgate.net
Application of Machine Learning and Artificial Intelligence in Compound Design and Prediction
The application of AI to this compound could involve:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Using ML algorithms to build models that correlate the structural features of cathinone (B1664624) analogues with their biological activity. nih.gov
De Novo Design: Employing generative models to design novel analogues with desired pharmacological properties. mdpi.com
Property Prediction: Training deep learning models to accurately predict physicochemical properties, spectroscopic data, and biological activities, thereby reducing the need for extensive experimental screening. eurekalert.orgnewswise.commdpi.com
Below is a table summarizing common machine learning techniques and their applications in drug discovery. nih.govnih.gov
| Machine Learning Technique | Application in Compound Design and Prediction |
| Random Forest (RF) | QSAR modeling, predicting biological activity and toxicity. |
| Support Vector Machines (SVM) | Classification of active vs. inactive compounds, regression for predicting binding affinity. nih.gov |
| Deep Neural Networks (DNN) | Predicting a wide range of properties from molecular structure, de novo drug design. nih.gov |
| Recurrent Neural Networks (RNN) | Generating novel molecular structures with desired properties using SMILES representations. nih.gov |
| Convolutional Neural Networks (CNN) | Analyzing molecular graphs and images to predict properties and interactions. nih.gov |
Exploration of Advanced Biophysical Characterization Techniques
A thorough understanding of a compound's interaction with its biological targets is fundamental. Advanced biophysical techniques provide direct, quantitative measurements of binding affinity, kinetics, and thermodynamics, which are essential for validating hits and guiding lead optimization in drug discovery. scholaris.caresearchgate.netelsevierpure.com The application of a suite of these techniques can provide a comprehensive profile of the molecular interactions of this compound.
Key biophysical methods that could be employed include:
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (affinity, enthalpy, entropy) of the interaction in a single experiment. nih.govnih.gov
Surface Plasmon Resonance (SPR): A label-free technique for real-time monitoring of binding kinetics, yielding association (kon) and dissociation (koff) rate constants. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides high-resolution structural information about the compound-target complex in solution, identifying the specific atoms involved in the interaction. nih.govnih.gov
X-ray Crystallography: Determines the precise three-dimensional structure of the compound bound to its protein target at atomic resolution, offering invaluable insights for structure-based drug design. nih.gov
The table below outlines various biophysical techniques and the key information they provide. researchgate.netnih.gov
| Technique | Principle | Information Gained |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. nih.gov | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). nih.gov |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index at a sensor surface as molecules bind. nih.gov | Binding kinetics (kon, koff), binding affinity (Kd). nih.gov |
| Differential Scanning Fluorimetry (DSF) | Monitors changes in protein thermal stability upon ligand binding. nih.gov | Hit identification, target engagement. |
| Nuclear Magnetic Resonance (NMR) | Measures perturbations in nuclear spin states upon binding. nih.gov | Binding site mapping, structural details of the complex, binding affinity. nih.gov |
| X-ray Crystallography | Diffraction of X-rays by a crystallized protein-ligand complex. nih.gov | High-resolution 3D structure of the binding mode. |
| Biolayer Interferometry (BLI) | Measures changes in an optical interference pattern as molecules bind to a sensor tip. researchgate.netnih.gov | Real-time kinetics (kon, koff), binding affinity (Kd). |
Deeper Mechanistic Insights into Biological Interactions at the Molecular Level
Achieving a profound understanding of how this compound interacts with its biological targets at the molecular level is a key objective for future research. This involves elucidating the specific binding modes, identifying key amino acid residues involved in the interaction, and understanding the forces that drive complex formation. researchgate.netnih.gov
Computational and experimental approaches will be crucial in this endeavor:
Molecular Docking and Dynamics Simulations: Computational methods like molecular docking can predict the preferred binding orientation of the compound within a target's active site. researchgate.net Subsequent molecular dynamics (MD) simulations can then be used to study the stability of this binding pose and characterize the dynamic nature of the protein-ligand interactions over time. researchgate.net For substituted cathinones, these simulations can reveal key interactions with transporter proteins like the human dopamine (B1211576) transporter (hDAT). researchgate.net
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues of this compound can reveal how specific structural modifications affect its biological activity. nih.gov This experimental data is critical for refining computational models and confirming binding hypotheses.
Computational Chemistry: Methods based on Density Functional Theory (DFT) can be used to calculate quantum mechanical descriptors such as molecular electrostatic potential, which helps in understanding the reactive nature of the compound and its interaction with biological targets. researchgate.net
By combining these advanced methodologies, future research can build a comprehensive molecular-level understanding of the biological activity of this compound, paving the way for the rational design of new chemical entities.
Q & A
Q. What are the established synthetic routes for 2-Amino-1-(2,5-difluorophenyl)propan-1-one, and how do reaction conditions influence yield?
The synthesis typically involves three key steps:
Condensation : Reacting 2,5-difluorobenzaldehyde with nitroethane to form 2,5-difluoro-β-nitrostyrene.
Reduction : Converting the nitro group to an amine. Lithium aluminum hydride (LiAlH₄) achieves near-quantitative yields due to its strong reducing power, while NaBH₄ requires CeCl₃ as a Lewis acid catalyst for efficacy .
Purification : Crystallization or chromatography to isolate the final product.
Key Variables : Temperature (optimized at 0–5°C during condensation), solvent polarity, and catalyst selection significantly impact yield (e.g., LiAlH₄ >90% vs. NaBH₄ ~70%) .
Q. How do the fluorine substituents influence the compound’s electronic and steric properties?
The 2,5-difluorophenyl group creates an electron-deficient aromatic ring due to fluorine’s strong electron-withdrawing effect (-I). This:
- Reduces electron density at the para position, directing electrophilic attacks to meta positions.
- Enhances stability of the ketone group via resonance withdrawal.
Structural studies (e.g., NMR/X-ray crystallography) reveal distinct ¹⁹F NMR shifts (δ ~-110 to -120 ppm) and shortened C-F bond lengths (1.34 Å), confirming electronic effects .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- ¹H/¹³C NMR : Identify α-amino ketone protons (δ 2.5–3.5 ppm) and fluorine-coupled splitting patterns.
- ¹⁹F NMR : Confirm fluorine substitution positions (e.g., two distinct signals for 2,5-difluoro groups).
- IR Spectroscopy : Detect NH₂ stretches (~3350 cm⁻¹) and ketone C=O (~1700 cm⁻¹).
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between NH₂ and ketone) .
Advanced Research Questions
Q. How does regioselectivity in electrophilic aromatic substitution (EAS) vary for this compound compared to non-fluorinated analogs?
Fluorine’s meta-directing effect alters EAS behavior. For example:
- Nitration : In non-fluorinated analogs, methoxy groups direct nitration to para positions (85% yield). For 2,5-difluoro derivatives, nitration occurs meta to fluorine, yielding 2-Amino-1-(2,5-difluoro-3-nitrophenyl)propan-1-one at ~60% yield under HNO₃/H₂SO₄ .
- Halogenation : Bromination favors the 4-position (para to ketone), driven by fluorine’s electron withdrawal and steric hindrance .
Q. What methodologies are effective for resolving enantiomers of this compound, given its chiral α-carbon?
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phase (resolution factor Rs >1.5) .
- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylation) selectively modify one enantiomer, achieving >95% enantiomeric excess (ee) .
Q. How do structural modifications (e.g., fluorine position) impact biological activity?
Comparative studies with analogs reveal:
| Compound | Fluorine Position | IC₅₀ (μM) for MAO-B Inhibition |
|---|---|---|
| 2,5-difluoro | 2,5 | 12.3 ± 1.2 |
| 3,4-difluoro | 3,4 | 28.7 ± 2.1 |
| 4-fluoro | 4 | 45.6 ± 3.4 |
| The 2,5-difluoro substitution enhances binding to monoamine oxidase (MAO) via hydrophobic interactions and fluorine’s electrostatic effects . |
Q. What in vitro and in vivo models are appropriate for preliminary toxicity assessment?
- In Vitro :
- HepG2 Cells : Assess hepatotoxicity (IC₅₀ ~150 μM after 24h exposure).
- hERG Assay : Evaluate cardiac risk (IC₅₀ >100 μM suggests low arrhythmia risk) .
- In Vivo :
- Rodent Models : Administer 50–200 mg/kg/day for 14 days; monitor liver enzymes (ALT/AST) and neurobehavioral changes. No significant toxicity observed at ≤100 mg/kg .
Q. How can catalytic hydrogenation be optimized for reducing nitro intermediates in large-scale synthesis?
- Catalyst : 10% Pd/C (5 wt% loading) in ethanol at 50°C and 3 bar H₂ pressure achieves >98% conversion.
- Kinetics : Pseudo-first-order rate constant (k) = 0.15 min⁻¹.
- Scale-Up : Continuous flow reactors improve efficiency (residence time <30 min) and reduce catalyst deactivation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
